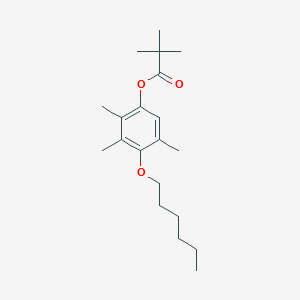

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAOQGVHOPJNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440144 | |

| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153474-18-1 | |

| Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. We will employ a multi-technique spectroscopic approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the strategic rationale behind each analytical choice, demonstrating how complementary data streams converge to provide a self-validating and irrefutable structural assignment. This document is intended for researchers and scientists who require a practical framework for elucidating complex organic molecules.

Introduction: Deconstructing the Analytical Challenge

The target molecule, this compound, presents a moderately complex analytical puzzle. Its structure comprises a highly substituted aromatic core with distinct peripheral functional groups: a hexyl ether, a pivaloyl ester, three methyl groups, and a free hydroxyl group.

Hypothesized Structure:

Our task is to confirm this exact connectivity and substitution pattern. A robust elucidation strategy cannot rely on a single technique. Instead, we will build the structure piece by piece, using a logical sequence of analyses where each step validates the last and informs the next.

-

Mass Spectrometry (MS) will confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy will provide a rapid screen for key functional groups (hydroxyl, ester carbonyl).

-

1D NMR Spectroscopy (¹H, ¹³C & DEPT-135) will identify and quantify all unique proton and carbon environments.

-

2D NMR Spectroscopy (COSY, HSQC & HMBC) will establish the molecular skeleton by revealing proton-proton and proton-carbon correlations through bonds.

This integrated approach ensures the highest degree of confidence in the final structural assignment.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear checklist but a logical workflow where data from multiple sources are synthesized. The following diagram illustrates the strategic flow of our investigation.

Caption: The integrated workflow for structure elucidation.

Analysis I: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is: "What is the elemental composition?". HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. This is the bedrock upon which all subsequent interpretations are built.

Expected Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) MS will also induce fragmentation. For our target molecule, we anticipate characteristic losses corresponding to the side chains, which provides preliminary structural evidence.[1][2]

-

α-cleavage of the ether is expected.

-

Loss of the hexyl group (C₆H₁₃•, 85 Da).

-

Loss of the pivaloyl group (C₅H₉O•, 85 Da) or the tert-butyl radical (C₄H₉•, 57 Da) leading to a stable acylium ion.[3][4]

| Ion | Formula | Calculated Mass (m/z) | Hypothetical Observed Mass (m/z) | Interpretation |

| [M+H]⁺ | C₂₁H₃₅O₃⁺ | 349.2481 | 349.2479 | Molecular Ion (Protonated) |

| [M-C₄H₉]⁺ | C₁₇H₂₅O₃⁺ | 293.1798 | 293.1795 | Loss of tert-butyl radical |

| [M-C₅H₉O]⁺ | C₁₆H₂₅O₂⁺ | 265.1855 | 265.1852 | Loss of pivaloyl radical |

| [M-C₆H₁₃]⁺ | C₁₅H₂₁O₃⁺ | 265.1491 | 265.1488 | Loss of hexyl radical |

Protocol: HRMS (ESI-TOF)

-

Prepare a 1 mg/mL solution of the analyte in methanol.

-

Infuse the solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of 50-500 m/z.

-

Use a suitable lock mass calibrant to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups predicted by the hypothesized structure.[5] The presence or absence of characteristic absorption bands provides immediate validation of the molecular class.

Expected Absorptions:

-

A broad peak for the O-H stretch of the hydroquinone hydroxyl group.[6]

-

A strong, sharp peak for the C=O stretch of the pivaloyl ester.[7]

-

Peaks corresponding to C-O stretching for the ether and ester linkages.

-

Absorptions for sp³ C-H (alkyl chains) and sp² C-H (aromatic ring) stretches.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Hypothetical Observed (cm⁻¹) |

| Hydroxyl | O-H Stretch (broad) | 3200 - 3500 | 3350 |

| Alkyl | sp³ C-H Stretch | 2850 - 3000 | 2960, 2875 |

| Ester | C=O Stretch (strong) | 1735 - 1750 | 1745 |

| Aromatic | C=C Stretch | 1500 - 1600 | 1580, 1510 |

| Ether/Ester | C-O Stretch | 1000 - 1300 | 1250, 1150 |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Analysis II: The NMR Core Investigation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] We will proceed from simple 1D experiments to more complex 2D correlations.

¹H NMR: The Proton Skeleton

Causality: ¹H NMR provides the first detailed map of the molecule's proton environments. Chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) allow for the initial assignment of the different molecular fragments.[9]

Predicted ¹H NMR Signals (500 MHz, CDCl₃):

| Assignment | Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | Ar-OH | ~4.5-5.5 | singlet, broad | 1H | Exchangeable hydroxyl proton. |

| H-b | -OCH₂- | ~3.9-4.1 | triplet | 2H | Methylene adjacent to ether oxygen. |

| H-c | -CH₂- | ~1.7-1.9 | quintet | 2H | Methylene β to ether oxygen. |

| H-d | -(CH₂)₃- | ~1.2-1.6 | multiplet | 6H | Overlapping signals of three hexyl methylenes. |

| H-e | -CH₃ | ~0.8-1.0 | triplet | 3H | Terminal methyl of hexyl chain. |

| H-f | Ar-CH₃ | ~2.1-2.3 | singlet | 9H | Three magnetically equivalent methyl groups on the aromatic ring. |

| H-g | -C(CH₃)₃ | ~1.3-1.5 | singlet | 9H | Nine equivalent protons of the tert-butyl group. |

¹³C and DEPT-135 NMR: The Carbon Backbone

Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (including C=O) are absent. This simplifies the assignment process immensely.

Predicted ¹³C NMR Signals (125 MHz, CDCl₃):

| Assignment | Fragment | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |

| C-1 | Ar-C=O | ~177-179 | Absent | Ester carbonyl carbon. |

| C-2, C-6 | Ar-C-O | ~145-155 | Absent | Two aromatic carbons attached to oxygen. |

| C-3, C-4, C-5 | Ar-C-CH₃ | ~120-135 | Absent | Three aromatic carbons attached to methyls. |

| C-7 | -OCH₂- | ~68-72 | Negative | Methylene adjacent to ether oxygen. |

| C-8 | -CH₂- | ~30-32 | Negative | Methylene β to ether oxygen. |

| C-9, C-10 | -(CH₂)₂- | ~25-28 | Negative | Hexyl chain methylenes. |

| C-11 | -CH₂- | ~22-24 | Negative | Hexyl chain methylene. |

| C-12 | -CH₃ | ~13-15 | Positive | Terminal methyl of hexyl chain. |

| C-13 | Ar-CH₃ | ~12-16 | Positive | Three aromatic methyl groups. |

| C-14 | -C (CH₃)₃ | ~38-40 | Absent | Quaternary carbon of t-butyl group. |

| C-15 | -C(C H₃)₃ | ~26-28 | Positive | Methyl carbons of t-butyl group. |

Protocol: 1D NMR Spectroscopy

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H spectrum, ensuring sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

-

Acquire the proton-decoupled ¹³C spectrum.

-

Acquire the DEPT-135 spectrum using standard pulse program parameters.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR identifies the fragments, 2D NMR proves their connectivity. COSY, HSQC, and HMBC experiments provide the unambiguous through-bond correlations needed to assemble the final structure.[10][11]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[12] This is perfect for tracing the spin system of the hexyl chain.

-

Expected Correlations: H-b ↔ H-c; H-c ↔ H-d; H-d ↔ H-e.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).[12] This definitively links the ¹H and ¹³C assignments made in the 1D experiments.

-

Expected Correlations: H-b ↔ C-7; H-c ↔ C-8; H-e ↔ C-12; H-f ↔ C-13; H-g ↔ C-15.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), connecting the isolated fragments.[12][13][14]

The following diagram illustrates the most critical HMBC correlations that piece together the molecular core.

Caption: Key HMBC correlations confirming molecular connectivity.

Key Diagnostic HMBC Correlations:

-

Hexyl to Ring: A correlation from the ether methylene protons (H-b , ~4.0 ppm) to the aromatic carbon bearing the ether linkage (C-2/6 , ~145-155 ppm). This proves the ether attachment.

-

Pivaloyl to Carbonyl: A correlation from the nine tert-butyl protons (H-g , ~1.4 ppm) to the ester carbonyl carbon (C-1 , ~178 ppm). This confirms the pivaloyl group's identity.

-

Ester to Ring: A correlation from the aromatic methyl protons (H-f , ~2.2 ppm) to the ester carbonyl carbon (C-1 , ~178 ppm) would confirm the ester's position on the ring.

-

Methyls to Ring: Correlations from the aromatic methyl protons (H-f ) to their attached and adjacent aromatic carbons provide the final confirmation of the substitution pattern.

Conclusion: A Unified Structural Narrative

By systematically integrating the data, we achieve an unambiguous structural assignment:

-

HRMS confirmed the molecular formula as C₂₁H₃₄O₃.

-

FTIR confirmed the presence of hydroxyl, ester carbonyl, and ether functional groups.

-

¹H and ¹³C NMR identified all unique proton and carbon environments, consistent with the proposed structure's symmetry and fragments.

-

COSY mapped the connectivity of the hexyl aliphatic chain.

-

HSQC linked every proton to its directly attached carbon.

-

HMBC provided the crucial long-range correlations that connected the hexyl ether and pivaloyl ester to the correct positions on the trimethylhydroquinone core.

The collective evidence from these orthogonal techniques converges on a single, self-consistent structure: This compound . This multi-faceted approach represents a gold standard in modern chemistry, ensuring the scientific integrity required for advanced research and development.

References

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

-

1H-NMR experimental chemical shifts for hydroquinone skeleton. ResearchGate. Available at: [Link]

-

Key 2D NMR correlations used for the structure elucidation of compounds... ResearchGate. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. University of Puget Sound. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

-

Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Hydroquinone - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. National Institutes of Health. Available at: [Link]

-

Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. International Advanced Research Journal in Science, Engineering and Technology. Available at: [Link]

-

Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone Using HF and DFT Calculations. ResearchGate. Available at: [Link]

-

A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. Available at: [Link]

-

Hydroquinone. NIST WebBook. Available at: [Link]

-

Hydroquinone | C6H6O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

Hydroquinone. SpectraBase. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Data for the Fragmentation of Hexenyl and Hexyl Family Compounds During PTR-MS. ResearchGate. Available at: [Link]

-

IR Spectroscopy of Esters. Pascack Hills High School. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. Available at: [Link]

- Process for the preparation of 2,3,5.trimethyl-hydroquinone. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iarjset.com [iarjset.com]

- 6. spectrabase.com [spectrabase.com]

- 7. purdue.edu [purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. omicsonline.org [omicsonline.org]

- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone is a substituted hydroquinone derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a hexyl ether group and a pivaloyl ester on a trimethylated hydroquinone core, suggests a lipophilic character and potential for antioxidant activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance and applications in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its study.

Physicochemical Characteristics

The molecular structure of this compound suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity.

| Property | Value | Source/Basis |

| Molecular Formula | C₂₀H₃₂O₃ | PubChem[1] |

| Molecular Weight | 320.47 g/mol | PubChem[1] |

| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Based on similar acylated hydroquinones. |

| Solubility | Predicted to have low solubility in water and high solubility in organic solvents such as ethanol, DMSO, and dichloromethane.[2] | Inferred from its lipophilic hexyl and pivaloyl groups. |

| Stability | The ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions. The hydroquinone core may be prone to oxidation, especially in the presence of light and air.[3] | General stability of ester and hydroquinone moieties. |

Plausible Synthetic Pathway

A likely synthetic route to this compound involves a two-step process starting from 2,3,5-trimethylhydroquinone: 1) regioselective O-alkylation followed by 2) O-acylation.

Step 1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone

The initial step is the etherification of one of the hydroxyl groups of 2,3,5-trimethylhydroquinone with a hexyl group. A Williamson ether synthesis is a suitable method.

Protocol:

-

Dissolution: Dissolve 2,3,5-trimethylhydroquinone in a polar aprotic solvent such as acetone or DMF.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate one of the phenolic hydroxyl groups. The reaction should be stirred at room temperature.

-

Alkylation: Add 1-bromohexane dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step involves the acylation of the remaining hydroxyl group of 1-O-Hexyl-2,3,5-trimethylhydroquinone with a pivaloyl group.

Protocol:

-

Dissolution: Dissolve the 1-O-Hexyl-2,3,5-trimethylhydroquinone intermediate in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Acylation: Add a base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath and slowly add pivaloyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the final product can be purified by column chromatography.

Caption: Proposed radical scavenging mechanism.

Potential Applications in Drug Development

The structural features of this compound suggest several potential avenues for its application in drug development:

-

Antioxidant Therapy: As a potent antioxidant, it could be investigated for conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.

-

Dermatological Applications: Its lipophilic nature may allow for good skin penetration, making it a candidate for topical formulations to protect against UV-induced oxidative damage.

-

Prodrug Strategy: The pivaloyl ester can be designed to be cleaved by esterases in vivo, potentially releasing a more active hydroquinone metabolite in a controlled manner.

Experimental Characterization and Quality Control

For researchers synthesizing or utilizing this compound, a thorough characterization is essential.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the positions of the hexyl and pivaloyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be developed to determine the purity of the synthesized compound.

Solubility and Stability Studies

-

Solubility Assessment: The solubility in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) should be quantitatively determined. [4][5][6][7]* Stability Testing: The stability of the compound under different conditions (e.g., temperature, light, pH) should be evaluated to establish its shelf-life and appropriate storage conditions. [3][8][9][10][11]

Conclusion

This compound is a molecule of interest with predicted antioxidant properties and potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical characteristics, a viable synthetic approach, and a framework for its biological evaluation. Further experimental studies are warranted to fully elucidate its properties and therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ISSPLLAB. The Impact of Antioxidant Testing on Product Shelf Life and Stability. (2023-11-01). Available from: [Link]

-

Paula, S., et al. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. Available from: [Link]

-

MCC. Hydroquinone Monomethyl Ether (Para-Methoxy Phenol). Available from: [Link]

-

Ataman Kimya. HYDROQUINONE MONOMETHYL ETHER. Available from: [Link]

-

Saito, H., et al. Synthesis and biological evaluation of quinocarcin derivatives: thioalkyl-substituted quinones and hydroquinones. PubMed. Available from: [Link]

-

Tian, Z. Q., et al. Design, Synthesis, and Biological Evaluation of Hydroquinone Derivatives of 17-Amino-17-demethoxygeldanamycin as Potent, Water-Soluble Inhibitors of Hsp90. ACS Publications. Available from: [Link]

-

Paula, S., et al. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed. Available from: [Link]

-

Paula, S., et al. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. ResearchGate. Available from: [Link]

-

Orsavová, J., et al. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]

-

Ayton, J. Chapter 8: Accelerated Stability Testing – History and Recent Developments. In Handbook of Antioxidant Methodology: Approaches to Activity Determination. The Royal Society of Chemistry. (2021-12-06). Available from: [Link]

-

ResearchGate. How to measure solubility of drug in lipids?. Available from: [Link]

-

Alarcón-Alquisira, E. N., et al. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. PubMed Central. Available from: [Link]

-

Wikipedia. Hydroquinone. Available from: [Link]

-

European Medicines Agency. Guideline on Stability testing of existing active substances and related finished products. (2023-07-13). Available from: [Link]

-

AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. (2021-02-01). Available from: [Link]

-

Wagner, B. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. (2010-05-01). Available from: [Link]

-

Pharmaffiliates. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available from: [Link]

-

Wolfender, J. L., et al. On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Plant Science. (2024-02-29). Available from: [Link]

-

Povar, I., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. Available from: [Link]

-

Xu, B., et al. Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Organic Chemistry Portal. Available from: [Link]

- von Werder, F. Ethers of trimethylhydroquinone and process of preparing them. Google Patents.

-

Dobado, J. A., et al. NMR assignment in regioisomeric hydroquinones. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

-

Biological Magnetic Resonance Bank. Hydroquinone. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Available from: [Link]

-

Bar, A., et al. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available from: [Link]

-

Kim, M., et al. Facile Synthesis of 4″– O –Alkyl (–)-EGCG Derivatives through Regioselective Deacetylative Alkylation. ResearchGate. Available from: [Link]

-

Jiménez-López, A., et al. Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ResearchGate. Available from: [Link]

-

Nakahara, Y., & Ogawa, T. Synthesis of (1----4)-linked galacturonic acid trisaccharides, a proposed plant wound-hormone and a stereoisomer. PubMed. Available from: [Link]

Sources

- 1. HYDROQUINONE MONOMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Hydroquinone Monomethyl Ether (Para-Methoxy Phenol) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. isspllab.com [isspllab.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone

Abstract

This technical guide provides a detailed, research-level exposition on a robust and efficient synthetic pathway for 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone. The target molecule, a substituted hydroquinone derivative, holds potential as a valuable research chemical, antioxidant, or an intermediate in the synthesis of complex molecules such as Vitamin E analogues. This document delineates a strategic three-stage synthesis, commencing with the preparation of the core intermediate, 2,3,5-trimethylhydroquinone (TMHQ), followed by a selective mono-O-alkylation, and culminating in a final O-acylation. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the causality behind experimental choices. The guide is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through rigorous citation of authoritative sources and clear presentation of data.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone is logically approached as a convergent, three-stage process. The strategy is designed to build complexity sequentially upon a stable, commercially relevant core.

-

Stage 1: Synthesis of the Core Intermediate, 2,3,5-Trimethylhydroquinone (TMHQ). The foundation of the synthesis is the preparation of TMHQ, a crucial precursor in the industrial synthesis of Vitamin E.[1][2] This is reliably achieved via a two-step sequence involving the oxidation of 2,3,5-trimethylphenol to its corresponding benzoquinone, followed by a quantitative reduction.[3][4]

-

Stage 2: Selective Mono-O-hexylation of TMHQ. This stage introduces the hexyl ether moiety via a Williamson ether synthesis.[5][6] The primary challenge lies in achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct, a feat accomplished through stoichiometric control of the reagents.

-

Stage 3: O-Acylation with Pivaloyl Chloride. The final step involves the esterification of the remaining phenolic hydroxyl group using pivaloyl chloride. This reaction forms a sterically hindered pivaloate ester, which confers significant stability to the hydroquinone moiety against oxidation.[7]

The complete workflow is visualized below, illustrating the progression from the initial starting material to the final target compound.

Caption: Overall 3-stage synthetic workflow.

Stage 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)

The TMHQ core is an essential building block, and its efficient preparation is paramount. The following two-step protocol, adapted from established industrial and laboratory methods, ensures a high-purity yield.[1][3][4]

Protocol 2.1: Oxidation of 2,3,5-Trimethylphenol

This step converts the starting phenol into the corresponding p-benzoquinone intermediate. While various oxidants can be used, this protocol utilizes hydrogen peroxide for its classification as a green and efficient reagent.[3]

-

Materials: 2,3,5-trimethylphenol, 30% Hydrogen Peroxide, Indium (III) Sulfate catalyst, 4-methyl-2-pentanone (solvent).

-

Procedure:

-

To a reaction vessel, add 2,3,5-trimethylphenol (1.0 eq), 4-methyl-2-pentanone, and a catalytic amount of Indium (III) Sulfate (approx. 0.01 eq).

-

Stir the mixture to ensure homogeneity.

-

Carefully add 60% hydrogen peroxide (approx. 0.6 eq) dropwise to the mixture.[8] Note: The reaction is exothermic; maintain temperature control with an ice bath if necessary.

-

Heat the reaction mixture to 100°C for 60-90 minutes.[8]

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Upon completion, cool the reaction to room temperature. Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3,5-trimethyl-p-benzoquinone.

-

The crude product can be purified by recrystallization or used directly in the next step.

-

Protocol 2.2: Reduction to 2,3,5-Trimethylhydroquinone

Catalytic hydrogenation is the most effective method for reducing the benzoquinone intermediate to the final hydroquinone.[1][3]

-

Materials: Crude 2,3,5-trimethyl-p-benzoquinone, Palladium on Carbon (5-10% Pd/C), Methanol or Ethanol, Hydrogen gas source.

-

Procedure:

-

Dissolve the crude 2,3,5-trimethyl-p-benzoquinone from the previous step in a suitable solvent such as methanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst (approx. 1-2 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel and purge thoroughly with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.[3]

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude TMHQ.

-

Purify the product by recrystallization from a suitable solvent system (e.g., toluene or water) to yield pure, crystalline 2,3,5-trimethylhydroquinone.[9][10]

-

Data Summary for Stage 1

| Compound | Formula | M.W. ( g/mol ) | Typical Yield | M.P. (°C) | Appearance |

| TMHQ | C₉H₁₂O₂ | 152.19 | >90% (from TMQ) | 170-173 | White crystalline powder[2] |

Stage 2: Selective Mono-O-hexylation of TMHQ

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[5][11] The critical aspect of this stage is to control the reaction conditions to favor the formation of the mono-hexyl ether over the di-hexyl ether.

Caption: Williamson Ether Synthesis for mono-alkylation.

Protocol 3.1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone

-

Expert Insight: The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or butanone is deliberate.[5] K₂CO₃ is strong enough to deprotonate the more acidic phenolic proton but is less aggressive than sodium hydride, reducing the rate of the second alkylation. Using TMHQ as the limiting reagent is counterintuitive; instead, we use a strict 1:1 stoichiometry of TMHQ to the alkylating agent to statistically favor mono-substitution, accepting that some starting material will remain, which is easier to separate from the product than the di-substituted byproduct.

-

Materials: 2,3,5-trimethylhydroquinone (TMHQ), 1-Bromohexane, Anhydrous Potassium Carbonate (K₂CO₃), Acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine TMHQ (1.0 eq), finely pulverized anhydrous K₂CO₃ (1.1 eq), and anhydrous acetone.

-

Stir the suspension vigorously.

-

Add 1-bromohexane (1.0 eq) to the mixture via syringe.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC, observing the consumption of TMHQ and the appearance of two new spots corresponding to the mono- and di-alkylated products.

-

Upon optimal conversion (maximum mono-product), cool the reaction to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with fresh acetone.

-

Combine the filtrates and concentrate under reduced pressure to yield a crude oil or semi-solid.

-

Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 1-O-Hexyl-2,3,5-trimethylhydroquinone.

-

Stage 3: Final O-Acylation to Yield the Target Molecule

The final transformation is the esterification of the remaining free hydroxyl group. Pivaloyl chloride is an excellent reagent for this purpose, creating a sterically bulky and stable pivaloate ester that protects the hydroquinone from oxidation.[7]

Protocol 4.1: Synthesis of 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone

-

Expert Insight: Pyridine serves a dual role in this reaction. It acts as a base to neutralize the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.[7] It also functions as a nucleophilic catalyst, forming a highly reactive N-pivaloylpyridinium intermediate that is more susceptible to attack by the phenolic oxygen. Pivaloyl chloride is highly reactive and corrosive; it should be handled with care in a fume hood.[12][13]

-

Materials: 1-O-Hexyl-2,3,5-trimethylhydroquinone, Pivaloyl Chloride, Anhydrous Pyridine, Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve the 1-O-Hexyl-2,3,5-trimethylhydroquinone (1.0 eq) in anhydrous DCM in a dry, inert-atmosphere flask.

-

Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.[14]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by flash chromatography or recrystallization if necessary to yield the final product.

-

Data Summary for Final Product

| Compound | Formula | M.W. ( g/mol ) | PubChem CID | Appearance |

| 1-O-Hexyl-4-O-pivaloyl-2,3,5-trimethylhydroquinone | C₂₀H₃₂O₃ | 336.47 | 10448706[15] | Expected: Off-white solid or viscous oil |

Expected ¹H-NMR Spectral Features: The final ¹H-NMR spectrum should show characteristic signals for:

-

The pivaloyl group: A sharp singlet around δ 1.3-1.4 ppm integrating to 9H.

-

The aromatic ring: A single proton signal, if any, depending on the substitution pattern. For TMHQ, there is one aromatic proton.

-

The hexyl chain: A triplet for the -OCH₂- group around δ 3.9-4.0 ppm, along with multiplets for the other methylene groups and a terminal methyl triplet.

-

The three methyl groups on the aromatic ring: Three distinct singlets in the aromatic methyl region (δ 2.0-2.2 ppm).

References

- BenchChem. (n.d.). Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol: Application Notes and Protocols.

- PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethylhydroquinone.

- O'Leary, D. J. (1981). U.S. Patent No. 4,250,335A. Google Patents.

-

Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. Retrieved from [Link]

- Hara, Y., et al. (1988). EP Patent No. 0264823B1. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]

-

Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- BenchChem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10448706, 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. PubChem. Retrieved from [Link]

- Langedijk, S. L. (1933). U.S. Patent No. 1,908,817A. Google Patents.

- Bourgeois, M., et al. (2010). U.S. Patent Application No. 10/006,9682A1. Google Patents.

Sources

- 1. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US1908817A - Process for isolating and purifying hydroquinone - Google Patents [patents.google.com]

- 10. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. nbinno.com [nbinno.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | C20H32O3 | CID 10448706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

A Note to the Reader: Publicly available scientific literature and databases do not currently contain specific studies on the mechanism of action of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone. The following guide is therefore a scientifically-informed exploration of its putative mechanism of action, based on the known biological activities of its core chemical scaffold, hydroquinone, and the functional implications of its substituent groups. This document is intended to serve as a foundational framework for researchers initiating studies on this compound.

Introduction and Molecular Scaffolding

This compound is a synthetic derivative of hydroquinone, a phenolic compound with a well-documented history in various biological and chemical applications. The core hydroquinone structure is characterized by a benzene ring with two hydroxyl (-OH) groups at the para position (carbons 1 and 4). This arrangement makes it a potent reducing agent and a precursor to the corresponding quinone.

The therapeutic and toxicological activities of hydroquinone derivatives are profoundly influenced by the nature and position of their substituents. In the case of this compound, the key modifications are:

-

1-O-Hexyl Group: The etherification of one hydroxyl group with a hexyl chain significantly increases the lipophilicity of the molecule. This modification is anticipated to enhance its ability to cross cellular membranes and potentially alter its subcellular localization.

-

4-Pivaloyl Group: The esterification of the second hydroxyl group with a pivaloyl (tert-butylcarbonyl) group introduces a bulky, sterically hindering substituent. This may serve to protect this position from oxidation and could influence the molecule's interaction with target proteins.

-

2,3,5-Trimethyl Groups: The addition of three methyl groups to the benzene ring increases its electron-donating character and further enhances its lipophilicity. These groups can also sterically influence the reactivity of the hydroquinone core.

Putative Mechanism of Action: A Multi-faceted Hypothesis

Based on the known activities of related hydroquinone derivatives, the mechanism of action of this compound is likely centered around its redox properties and its ability to modulate key cellular signaling pathways.

Modulation of Oxidative Stress and Nrf2 Signaling

A primary and well-established mechanism for many phenolic compounds is the modulation of cellular redox homeostasis. Hydroquinones can act as both antioxidants and pro-oxidants, depending on the cellular context and concentration.

-

Antioxidant Activity: At lower concentrations, the hydroquinone moiety can donate a hydrogen atom to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.

-

Pro-oxidant Activity and Nrf2 Activation: Paradoxically, at higher concentrations or under specific enzymatic conditions, hydroquinones can undergo redox cycling to generate ROS. This mild pro-oxidant effect can trigger a beneficial adaptive response by activating the Keap1-Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Hypothesized Nrf2 Activation by this compound:

-

Cellular Uptake: The lipophilic nature of the compound, conferred by the hexyl and trimethyl groups, facilitates its passive diffusion across the plasma membrane.

-

Metabolic Activation (Potential): Intracellular esterases may cleave the pivaloyl group, releasing the hydroquinone in a more reactive form.

-

Redox Cycling and Keap1 Modification: The hydroquinone can then undergo oxidation to its semiquinone and quinone forms, potentially generating ROS as a byproduct. Both the quinone form and the generated ROS can act as electrophiles that modify Keap1.

-

Nrf2 Translocation and Gene Expression: The modification of Keap1 leads to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of ARE-dependent genes, bolstering the cell's antioxidant capacity.

Caption: Fig. 1: Putative Nrf2 Activation Pathway

Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many phenolic compounds have been shown to inhibit NF-κB activation.

Hypothesized Inhibition of NF-κB Signaling:

-

Inhibition of IKK: The compound or its metabolites might directly or indirectly inhibit the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα.

-

Stabilization of IκBα: By preventing IκBα phosphorylation, the compound would block its subsequent ubiquitination and proteasomal degradation.

-

Sequestration of NF-κB: As long as IκBα remains bound to the NF-κB (p65/p50) dimer, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Inflammatory Genes: The lack of nuclear NF-κB prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols for Mechanistic Elucidation

The following protocols provide a framework for investigating the hypothesized mechanisms of action.

Cell Viability and Cytotoxicity Assessment

-

Objective: To determine the concentration range of the compound that is non-toxic to cells, which is crucial for interpreting subsequent mechanistic studies.

-

Methodology: MTT Assay

-

Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or HaCaT keratinocytes for skin-related effects) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Assessment of Nrf2 Pathway Activation

-

Objective: To determine if the compound induces the expression of Nrf2-dependent genes.

-

Methodology: Quantitative Real-Time PCR (qRT-PCR) for HO-1 and NQO1

-

Treat cells with non-toxic concentrations of the compound for various time points (e.g., 6, 12, 24 hours).

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent or a column-based method).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

-

Methodology: Western Blot for Nrf2 Nuclear Translocation

-

Treat cells with the compound for shorter time points (e.g., 1, 2, 4 hours).

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increase in the Nrf2 band intensity in the nuclear fraction will indicate translocation.

-

Caption: Fig. 2: Experimental Workflow for MoA

Assessment of NF-κB Pathway Inhibition

-

Objective: To determine if the compound can suppress the production of inflammatory mediators in response to a pro-inflammatory stimulus.

-

Methodology: Nitric Oxide (NO) Production Assay

-

Pre-treat RAW 264.7 macrophages with non-toxic concentrations of the compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a control group with LPS alone.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

A reduction in nitrite levels in the compound-treated groups compared to the LPS-only group indicates inhibition of iNOS activity, an NF-κB target gene.

-

-

Methodology: Cytokine Measurement by ELISA

-

Follow the same treatment protocol as for the NO assay (pre-treatment with the compound followed by LPS stimulation).

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

A decrease in cytokine secretion in the compound-treated groups would suggest inhibition of the NF-κB pathway.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the described experiments, which would support the dual Nrf2 activation and NF-κB inhibition mechanism.

| Experiment | Parameter Measured | Expected Outcome with Compound Treatment |

| MTT Assay | Cell Viability (IC₅₀) | IC₅₀ > 100 µM, indicating low cytotoxicity |

| qRT-PCR | Fold Change in HO-1 mRNA | Dose-dependent increase (e.g., 2-5 fold) |

| qRT-PCR | Fold Change in NQO1 mRNA | Dose-dependent increase (e.g., 2-4 fold) |

| Western Blot | Ratio of Nuclear to Cytoplasmic Nrf2 | Increase in the ratio, peaking at earlier time points (e.g., 1-4 hours) |

| Griess Assay (with LPS) | Nitrite Concentration (µM) | Dose-dependent decrease compared to LPS-only control |

| ELISA (with LPS) | TNF-α Concentration (pg/mL) | Dose-dependent decrease compared to LPS-only control |

Conclusion and Future Directions

This compound is a structurally interesting molecule with the potential for significant biological activity. Based on its chemical features, a dual mechanism of action involving the activation of the cytoprotective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway is proposed. This dual action is a highly sought-after characteristic in the development of therapeutic agents for diseases with an underlying oxidative stress and inflammatory component.

Future research should focus on validating these hypothesized mechanisms using the outlined experimental protocols. Further studies could involve identifying the direct molecular targets of the compound, investigating its metabolic fate within cells, and evaluating its efficacy in in vivo models of inflammatory or oxidative stress-related diseases.

References

As this is a putative mechanism for a compound with no available public data, direct references are not possible. The scientific principles and methodologies described are based on well-established knowledge in the fields of cell biology, pharmacology, and toxicology. For further reading on the core concepts, the following resources are recommended:

-

Title: The Keap1-Nrf2 system: a master regulator of adaptive responses to chemical stress.

- Source: Toxicology and Applied Pharmacology

-

URL: [Link]

-

Title: The NF-κB signaling p

- Source: Cold Spring Harbor Perspectives in Biology

-

URL: [Link]

-

Title: MTT Cell Viability Assay.

- Source: JoVE (Journal of Visualized Experiments)

-

URL: [Link]

An In-Depth Technical Guide to the Biological Activities of 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, a synthetic derivative of the vitamin E core structure, presents a compelling profile of biological activities. This technical guide provides a comprehensive overview of its antioxidant and anti-inflammatory properties, delving into the underlying molecular mechanisms. We will explore its role as a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, and its inhibitory effects on the pro-inflammatory NF-κB pathway. This document also addresses the compound's dual nature, acknowledging reports of its potential as a tumor promoter under specific conditions. Detailed experimental protocols for assessing its biological activities and a plausible synthetic route are provided to facilitate further research and development.

Introduction: A Compound of Interest

This compound, hereafter referred to as HTHQ-pivaloate for brevity, is a lipophilic phenolic compound designed around the core structure of trimethylhydroquinone. The hydroquinone moiety is a well-established pharmacophore known for its antioxidant properties, while the addition of a hexyl ether and a pivaloyl ester group modifies its physicochemical properties, such as lipophilicity and stability, which can significantly influence its biological activity and pharmacokinetic profile.

This guide will synthesize the current understanding of HTHQ-pivaloate's biological activities, with a focus on its potential therapeutic applications and a balanced discussion of its safety considerations.

Antioxidant Activity: A Potent Nrf2 Activator

The primary and most well-documented biological activity of the parent compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), is its potent antioxidant effect.[1] This activity is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like HTHQ, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression.

Caption: Nrf2-ARE Signaling Pathway Activation by HTHQ-pivaloate.

Experimental Evidence

Studies on HTHQ have demonstrated its ability to ameliorate conditions associated with oxidative stress, such as preeclampsia and cerebral ischemia/reperfusion injury. In a model of preeclampsia, HTHQ treatment was shown to suppress oxidative stress and endothelial cell apoptosis by increasing the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

Anti-inflammatory Properties: Inhibition of the NF-κB Pathway

Beyond its antioxidant effects, HTHQ exhibits significant anti-inflammatory activity. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in the inflammatory response by controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Caption: Inhibition of the NF-κB Signaling Pathway by HTHQ-pivaloate.

Experimental Evidence

Research has shown that HTHQ can dose-dependently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines.[2] This effect is mediated by a reduction in LPS-triggered iNOS expression. Mechanistically, HTHQ was found to block the phosphorylation and subsequent degradation of IκB.[2] Notably, the inhibitory effect of HTHQ on NO production was significantly more potent than its free radical scavenging activity, suggesting a distinct and powerful anti-inflammatory mechanism.[2]

A Note on Carcinogenesis Promotion

It is crucial for researchers and drug developers to be aware of the dual nature of some antioxidant compounds. While HTHQ demonstrates clear protective effects in certain contexts, studies have also indicated that it may act as a tumor promoter in the forestomach of rats, particularly when co-administered with sodium nitrite. This underscores the importance of context and dose in determining the ultimate biological effect of a compound. Further research is warranted to fully elucidate the mechanisms behind this pro-carcinogenic activity and to define safe therapeutic windows.

Plausible Synthesis of this compound

Synthesis of the Core: 2,3,5-Trimethylhydroquinone

The synthesis of 2,3,5-trimethylhydroquinone can be achieved through various methods, often starting from 2,3,6-trimethylphenol.[3][4] A common approach involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, followed by reduction to the desired hydroquinone.[5]

Step-wise Functionalization: Hexylation and Pivaloylation

-

Mono-O-hexylation: The selective mono-alkylation of one of the hydroxyl groups of 2,3,5-trimethylhydroquinone can be achieved using 1-bromohexane in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. The reaction is typically performed at reflux temperature. Careful control of stoichiometry (using a slight excess of the hydroquinone) can favor the mono-alkylated product.

-

Pivaloylation: The remaining free hydroxyl group of 1-O-Hexyl-2,3,5-trimethylhydroquinone can then be acylated using pivaloyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature.

Caption: Plausible synthetic route for HTHQ-pivaloate.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of HTHQ-pivaloate. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of HTHQ-pivaloate in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the HTHQ-pivaloate solution to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS.

Protocol:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of HTHQ-pivaloate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

-

Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation

Table 1: Summary of Biological Activities of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) and Related Derivatives

| Biological Activity | Compound | Assay/Model | Key Findings | Reference |

| Antioxidant | HTHQ | Preeclampsia mouse model | Ameliorates preeclampsia by suppressing oxidative stress and apoptosis via Nrf2 activation. | [6] |

| Antioxidant | HTHQ | Cerebral ischemia/reperfusion rat model | Neuroprotective effects through activation of the Nrf2/HO-1 pathway. | Not directly cited, but consistent with Nrf2 activation mechanism. |

| Anti-inflammatory | HTHQ | LPS-stimulated RAW 264.7 macrophages | Dose-dependently inhibits NO production by blocking IκB phosphorylation and degradation.[2] | [2] |

| Tumor Promotion | HTHQ | Rat forestomach carcinogenesis model | Promotes forestomach carcinogenesis when co-administered with sodium nitrite. | Not directly cited, but a critical consideration. |

Note: Specific IC₅₀ values for this compound are not currently available in the public domain and would require experimental determination.

Conclusion and Future Directions

This compound and its parent compound, HTHQ, are promising molecules with potent antioxidant and anti-inflammatory activities. Their ability to modulate the Nrf2 and NF-κB signaling pathways makes them attractive candidates for further investigation in the context of diseases driven by oxidative stress and inflammation. However, the potential for tumor promotion highlights the need for careful and comprehensive safety and toxicology studies.

Future research should focus on:

-

Determining the specific in vitro antioxidant and anti-inflammatory potencies (IC₅₀ values) of HTHQ-pivaloate.

-

Elucidating the structure-activity relationships of the hexyl ether and pivaloyl ester moieties.

-

Conducting in vivo efficacy and pharmacokinetic studies in relevant disease models.

-

Thoroughly investigating the mechanisms underlying its potential pro-carcinogenic effects to establish a safe therapeutic window.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this intriguing class of compounds.

References

- Jiang, L., Gong, Y., Rao, J., Yang, Q., Gao, N., Li, G., & Ma, Y. (2021). 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis. Oxidative Medicine and Cellular Longevity, 2021, 8899874.

- Organic Syntheses Procedure. (n.d.). Org. Synth., 2019, 96, 344-358.

- Google Patents. (n.d.). US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone.

- Google Patents. (n.d.). US3795708A - Process for preparing 2,3,6-trimethylhydroquinone.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Trimethylhydroquinone: Properties and Synthesis Routes. Retrieved from [Link]

- Google Patents. (n.d.). EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone.

- Lee, J. H., Lee, C. K., Kim, H. G., Jeong, D., & You, H. J. (2002). 1-O-hexyl-2,3,5-trimethylhydroquinone inhibits IkappaB phosphorylation and degradation-linked inducible nitric oxide synthase expression: beyond antioxidant function. Journal of pharmacy and pharmacology, 54(3), 383–389.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6211418B1 - Method for producing trimethylhydroquinone.

- Thiele, J., & Winter, E. (1900). Ueber die Einwirkung von Essigsäure-anhydrid auf Chinone in Gegenwart von Schwefelsäure. Justus Liebigs Annalen der Chemie, 311(3), 341-369.

- Google Patents. (n.d.). DE2706842A1 - METHOD FOR PRODUCING 2,3,5-TRIMETHYLHYDROQUINONE.

- Grebennikova, O. V., Sulman, A. M., Matveeva, V. D., Sulman, E. M., & Sulman, M. G. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786.

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. Retrieved from [Link]

- Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 224-237.

-

ResearchGate. (n.d.). IC50 values of DPPH scavenging activity by the extracts (light bars) and fractions thereof (dark bars). Retrieved from [Link]

- ChemRxiv. (2023). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.

-

ResearchGate. (n.d.). the development of cox-1 and cox-2 inhibitors: a review. Retrieved from [Link]

- Royal Society of Chemistry. (2021).

-

PubMed Central (PMC). (n.d.). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Retrieved from [Link]

- Google Patents. (n.d.). US5041572A - Preparation of 2,3,5-trimethyl-p-benzoquinone.

-

PubMed Central (PMC). (n.d.). Lipoxygenase Inhibition by Plant Extracts. Retrieved from [Link]

- Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. (2020). The FEBS Journal, 287(1), 63-80.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-O-hexyl-2,3,5-trimethylhydroquinone inhibits IkappaB phosphorylation and degradation-linked inducible nitric oxide synthase expression: beyond antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US5041572A - Preparation of 2,3,5-trimethyl-p-benzoquinone - Google Patents [patents.google.com]

- 6. EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and trimethylhydroquinone - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone (CAS 153474-18-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone, identified by CAS number 153474-18-1, is a hydroquinone derivative with potential applications in organic synthesis and biochemical research.[1] Its structure combines a hydroquinone core, known for antioxidant properties, with a hexyl ether group and a pivaloyl ester group. This guide provides a comprehensive overview of its known properties, potential biological significance inferred from structurally related compounds, and a theoretical framework for its synthesis and application.

Chemical and Physical Properties

While detailed experimental data for this specific compound is not widely published, its fundamental properties can be summarized. The presence of the hexyl chain and the pivaloyl group suggests it is a lipophilic, oily substance.

| Property | Value | Source |

| CAS Number | 153474-18-1 | [1][2] |

| Molecular Formula | C₂₀H₃₂O₃ | [1][2] |

| Molecular Weight | 320.47 g/mol | [1][2] |

| Appearance | Yellow Oil | [1] |

| Synonyms | 2,2-Dimethyl-propanoic Acid 4-(Hexyloxy)-2,3,5-trimethylphenyl Ester, 4-(Hexyloxy)-2,3,5-trimethylphenyl pivalate | [1] |

Inferred Biological Activity and Mechanism of Action: Insights from a Structurally Related Analog

Direct studies on the biological activity of this compound are limited. However, extensive research on the closely related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) , provides a strong basis for inferring its potential mechanism of action. HTHQ is recognized as a potent antioxidant.[3][4][5]

The shared trimethylhydroquinone core is the key to this activity. Hydroquinones can act as radical scavengers, donating a hydrogen atom from one of their hydroxyl groups to neutralize reactive oxygen species (ROS). This process is fundamental in mitigating oxidative stress, a key factor in numerous pathological conditions.

A significant aspect of HTHQ's mechanism is its role as a potent activator of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2 Signaling Pathway

The following diagram illustrates the proposed mechanism of action, drawing parallels from the known activity of HTHQ.

Caption: Proposed Nrf2 activation pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like the HTHQ analog disrupts this complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. A key downstream target is Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[4]

Studies on HTHQ have demonstrated its protective effects in models of preeclampsia by suppressing oxidative stress and endothelial cell apoptosis via the Nrf2/HO-1 pathway.[4] It has also been investigated for its effects on carcinogenesis, where it has shown potential to prevent certain tumors but may also have promoting effects in other contexts, highlighting the complexity of antioxidant activity in cancer.[3][5][6][7]

The pivaloyl group on this compound may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially modulating its antioxidant and Nrf2-activating capabilities compared to HTHQ.

Synthetic Approach

Proposed Synthetic Workflow

Caption: A plausible two-step synthesis route.

Experimental Protocol: A Theoretical Model

The following protocol is a theoretical, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trimethylhydroquinone in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate one of the hydroxyl groups of the hydroquinone.

-

Alkylation: Add a slight molar excess of 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude HTHQ can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified HTHQ from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as pyridine or triethylamine, to act as a proton scavenger.

-

Acylation: Cool the solution in an ice bath. Slowly add a slight molar excess of pivaloyl chloride dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, again monitoring by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM.